6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide
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Overview
Description
6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridine ring with a carboxamide group.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a trifluoromethyl group, are often used in pharmaceuticals and have various targets .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of a drug, which can improve its interaction with its target .
Biochemical Pathways
Trifluoromethyl-containing compounds are often involved in various biochemical pathways due to their diverse targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a drug, which can affect its pharmacokinetics .
Result of Action
Trifluoromethyl-containing compounds can have various effects depending on their targets .
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. The trifluoromethyl group can enhance the stability of a drug, which can affect its action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)phenol with 2-chloropyridine-6-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in DMF or KOtBu in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 4-(Trifluoromethyl)pyridine-2-carboxylic acid
- 6-Methoxy-3-pyridinecarboxaldehyde
Comparison: 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the phenoxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)20-11-6-2-5-10(18-11)12(17)19/h1-7H,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDMEGBMXZGROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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